Cas no 122111-01-7 (Gemcitabine Intermediate)
Gemcitabine Intermediate Chemical and Physical Properties
Names and Identifiers
-
- ((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate
- 2-Deoxy-2,2-difluoro-D-erythro-pentonic acid gamma-lactone 3,5-dibenzoate
- 2-Deoxy-2,2-difuoro-D-Ribofuranofuranose-3,5-dibenzoate
- 3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-D-erythropentane-1,4-lactone
- Intermediate of Capecitabine
- capecitabine intermediate
- 2-Deoxy-2,2-difluoro-D-erythro-pentafuranous-1-ulose-3,5-dibenzoate
- 2-Deoxy-2,2-difluoropentofuranos-1-ulose-3,5-dibenzoate
- 2-Deoxy-2,2-difluoro-D-erythro-pentonic acid γ-Lactone 3,5-dibenzoate
- 2-Deox-2,2-difluoro-D-erythro pentonicacid gammalactone 3,5-dibenzoate
- 2-Deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate
- 2-Deoxy-2,2-difluoro-D-erythro-pentonic Acid β-Lactone 3,5-Dibenzoate
- 2-Deoxyl-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate
- 2-Doexy-2,2-difluoro-D-Erythro-pentofuranous-1-ulose-3,5-dibenzoate
- 4,4-difluoro-2-((3-fluorobenzoyloxy)methyl)-5-(methylsulfonyloxy)tetrahydrofuran-3-yl 3-fluorobenzoate
- [(2R,3R)-3-benzoyloxy-4,4-difluoro-5-oxooxolan-2-yl]methyl benzoate
- 2-deoxy-2,2-difluoro-d-erythro-pentafuranous-1-ulose-
- (2R,3R)-4,4-Difluor-5-oxo-2-{[(phenylcarbonyl)oxy]methyl}tetrahydrofuran-3-ylbenzolcarboxylat (non-preferred name)
- (2R,3R)-4,4-Difluoro-5-oxo-2-{[(phenylcarbonyl)oxy]methyl}tetrahydrofuran-3-yl benzoate (non-preferred name)
- [(2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydro-2-furanyl]methyl benzoate
- [(2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydro-2-furanyl]methyl benzoate (non-preferred name)
- [(2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl]methyl benzoate
- [(2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl]methyl benzoate (non-preferred name)
- 2-Deoxy-2,2-difluoro-D-erythro-pentonic acid g-lactone 3,5-dibenzoate
- Gemcitabine (T6-F)
- D-erythro-Pentonic acid
- GEMCITABINE INTERMEDIATE
- GeMcitabine InterMediate 6
- 2-deoxy-2,2-difluoro-γ-lactone, 3,5-dibenzoate-
- 2'-Deoxy-2',2'-difluoro-D-erythro-pentofuranous-
- 3,3-DIFLUORO-4-BZO-5-BZOMETHYL-DIHYDRO-FURAN-2-ONE
- 3, 5-DISBENZOYLOXY-2-DEOXY-2, 2-DIFLUORO-1-OXORIBOSE
- 2-Deoxy-2,2-Difluoro-D-Ribofuranofuranose-3,5 CDibenzoate
- 2-Deoxy-2,2-difluoro-D-erythro-pentafuranous-1-ulose-3,5-dibenzoate 98%
- 2-deoxy-2,2-difluor opentofuranos-1-ulose-3,5-dibenzoate
- (2R,3R)-2-[(benzoyloxy)methyl]-4,4-difluoro-5-oxooxolan-3-yl benzoate
- CS-0031397
- EN300-7391686
- 122111-01-7
- A-lactone 3,5-dibenzoate
- 2-Deoxy-2,2-difluoro-D-erythro-pentonic acid gamma lactone 3,5-dibenzoate
- D-erythro-Pentonic acid, 2-deoxy-2,2-difluoro-, g-lactone,3,5-dibenzoate
- MFCD08458308
- SCHEMBL881734
- [(2R,3R)-3-(BENZOYLOXY)-4,4-DIFLUORO-5-OXOOXOLAN-2-YL]METHYL BENZOATE
- 2-Deoxy-2,2-difluoro-D-erythro-pentonic acid
- DTXSID50431340
- AC-4262
- AKOS015965558
- 3,5-Bis(benzoyl)-2-deoxy-2,2-difluoro-1-oxoribose
- SHHNEUNVMZNOID-HUUCEWRRSA-N
- AS-11434
- C19H14F2O6
- Gemcitabine Intermediate
-
- MDL: MFCD08458308
- Inchi: 1S/C19H14F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15H,11H2/t14-,15-/m1/s1
- InChI Key: SHHNEUNVMZNOID-HUUCEWRRSA-N
- SMILES: FC1(F)[C@H](OC(=O)C2=CC=CC=C2)[C@@H](COC(=O)C2=CC=CC=C2)OC1=O
Computed Properties
- Exact Mass: 376.07600
- Monoisotopic Mass: 376.07584449g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 567
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 78.9Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.41
- Melting Point: 121.0 to 125.0 deg-C
- Boiling Point: 437.2°C at 760 mmHg
- Flash Point: 210.5℃
- Refractive Index: 1.57
- PSA: 78.90000
- LogP: 2.62970
- Specific Rotation: +62°, c = 1 in ethyl acetate
- Sensitiveness: Sensitive to heat
Gemcitabine Intermediate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Germany:3
- Safety Instruction: 24/25
- Storage Condition:<0°C
Gemcitabine Intermediate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Gemcitabine Intermediate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80390-5mg |
2-Deoxy-2,2-difluoro-D-erythro-pentafuranous-1-ulose-3,5-dibenzoate |
122111-01-7 | 98.0% | 5mg |
¥260 | 2021-05-07 | |
| Alichem | A019099094-25g |
((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate |
122111-01-7 | 95% | 25g |
$151.32 | 2023-09-03 | |
| Alichem | A019099094-100g |
((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate |
122111-01-7 | 95% | 100g |
$383.18 | 2023-09-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016540-1g |
Gemcitabine Intermediate |
122111-01-7 | 98% | 1g |
¥26 | 2023-09-10 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016540-5g |
Gemcitabine Intermediate |
122111-01-7 | 98% | 5g |
¥32 | 2023-09-10 | |
| ChemScence | CS-0031397-5g |
((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate |
122111-01-7 | 5g |
$12.0 | 2022-04-28 | ||
| ChemScence | CS-0031397-10g |
((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate |
122111-01-7 | 10g |
$20.0 | 2022-04-28 | ||
| ChemScence | CS-0031397-25g |
((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate |
122111-01-7 | 25g |
$40.0 | 2022-04-28 | ||
| ChemScence | CS-0031397-100g |
((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate |
122111-01-7 | 100g |
$135.0 | 2022-04-28 | ||
| TRC | D232775-1g |
2-Deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate |
122111-01-7 | 1g |
$ 58.00 | 2023-09-08 |
Gemcitabine Intermediate Suppliers
Gemcitabine Intermediate Related Literature
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acid esters
- Catalysts and Inorganic Chemicals Inorganic Compounds Salt
Additional information on Gemcitabine Intermediate
Introduction to Gemcitabine Intermediate (CAS No 122111-01-7)
Gemcitabine Intermediate, chemically identified by the CAS number 122111-01-7, is a critical compound in the realm of pharmaceutical chemistry. This intermediate plays a pivotal role in the synthesis of Gemcitabine, a well-known chemotherapeutic agent widely used in the treatment of various cancers, particularly pancreatic cancer. The compound's significance lies not only in its structural complexity but also in its contribution to the efficacy and safety of the final drug product.
The chemical structure of Gemcitabine Intermediate encompasses a pyrimidine core, which is a fundamental motif in many nucleoside analogs. This core structure is essential for its incorporation into DNA during cellular replication, leading to chain termination and ultimately inducing apoptosis in rapidly dividing cancer cells. The synthesis of this intermediate requires precise chemical methodologies, ensuring high purity and yield, which are critical for pharmaceutical applications.
In recent years, significant advancements have been made in understanding the pharmacological mechanisms of Gemcitabine and its derivatives. Research has highlighted the importance of metabolic activation, where the intermediate is converted into its active triphosphate form, gemcitabine triphosphate (dFdCTP). This active form competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA, disrupting DNA synthesis and leading to cell death. The development of more efficient synthetic routes for Gemcitabine Intermediate has enabled researchers to explore novel formulations and combination therapies, enhancing treatment outcomes.
The role of Gemcitabine Intermediate extends beyond its direct application in drug synthesis. It serves as a valuable tool in medicinal chemistry for designing new analogs with improved pharmacokinetic properties. For instance, modifications to the pyrimidine ring or the attached sugar moiety can lead to compounds with enhanced solubility, bioavailability, or resistance profiles. Such modifications are crucial for addressing limitations associated with current therapies and improving patient responses.
Recent studies have also explored the use of computational methods to optimize the synthesis of Gemcitabine Intermediate. Advanced computational techniques, such as molecular modeling and quantum chemistry calculations, have enabled researchers to predict reaction outcomes and identify optimal conditions for high-yield production. These methods not only reduce experimental costs but also minimize waste generation, aligning with green chemistry principles. The integration of artificial intelligence (AI) in drug discovery has further accelerated the development process by predicting potential drug candidates and their interactions with biological targets.
The clinical significance of Gemcitabine and its derivatives continues to be evaluated in various cancer types. Recent clinical trials have demonstrated promising results in the treatment of breast cancer, lung cancer, and other solid tumors. The ability of Gemcitabine Intermediate to be incorporated into DNA during replication makes it a versatile component in developing targeted therapies. Researchers are investigating its potential in combination with immunotherapy agents to enhance anti-tumor effects.
The industrial production of Gemcitabine Intermediate requires stringent quality control measures to ensure consistency and compliance with regulatory standards. Manufacturers employ advanced analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to monitor purity and identify impurities. These rigorous quality control protocols are essential for maintaining the safety and efficacy of the final drug product.
In conclusion, Gemcitabine Intermediate (CAS No 122111-01-7) is a cornerstone compound in pharmaceutical chemistry, contributing significantly to the development of effective anticancer therapies. Its structural properties and synthetic pathways continue to be subjects of extensive research, aiming to improve treatment modalities and patient outcomes. As advancements in synthetic methodologies and computational biology progress, the future prospects for this intermediate remain promising, offering new avenues for therapeutic innovation.
122111-01-7 (Gemcitabine Intermediate) Related Products
- 2217-32-5(Tetrahydrofurfuryl benzoate)
- 39746-01-5(3β-Benzoyloxy-2β-carboxaldehyde-5α-hydroxy-1α-cyclopentaneacetic Acid γ-Lactone)
- 7392-74-7([(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxo-tetrahydrofuran-2-yl]methyl benzoate)
- 39746-00-4((3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxo-hexahydro-2H-cyclopenta[b]furan-5-yl benzoate)
- 32634-68-7((+)-O,O’-Di-p-toluoyl-D-tartaric Acid)
- 32634-66-5((-)-Di-p-toluoyl-L-tartaric Acid)
- 31752-99-5((-)-Corey Lactone)
- 38754-71-1((3aR,4R,5R,6aS)-4-Formyl-2-oxohexahydro-2H-cyclopentabfuran-5-yl 1,1'-biphenyl-4-carboxylate)
- 2266-48-0(Ethyl 2,2-difluoro-3-oxobutanoate)
- 2743-38-6(Di-O-benzoyl L-Tartaric Acid)